molecular formula C15H16N2O2S B7778991 Acetophenone tosylhydrazone

Acetophenone tosylhydrazone

Cat. No.: B7778991
M. Wt: 288.4 g/mol
InChI Key: MIXFDFCKBMCLGN-DTQAZKPQSA-N
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Description

Acetophenone tosylhydrazone is an organic compound that belongs to the class of tosylhydrazones. Tosylhydrazones are derivatives of hydrazones, which are formed by the reaction of hydrazine with aldehydes or ketones. This compound is specifically derived from acetophenone and tosylhydrazine. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical transformations.

Scientific Research Applications

Acetophenone tosylhydrazone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetophenone tosylhydrazone can be synthesized through the reaction of acetophenone with tosylhydrazine. The reaction typically involves mixing acetophenone and tosylhydrazine in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the tosylhydrazone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis. The process may be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetophenone tosylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetophenone tosylhydrazone involves its reactivity as an electrophile and alkylation reagent. In cyclization reactions, the compound serves as an electrophile, facilitating the formation of cationic intermediates that lead to the final cyclized products . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical transformations. Its ability to undergo cyclization to form polysubstituted indenes is a notable feature that distinguishes it from other tosylhydrazone derivatives .

Properties

IUPAC Name

4-methyl-N-[(E)-1-phenylethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXFDFCKBMCLGN-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4545-21-5
Record name MLS002919908
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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